4-(1-Butyl-1H-indol-2-yl)phenol
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Overview
Description
4-(1-Butyl-1H-indol-2-yl)phenol is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenol group attached to an indole ring, which is further substituted with a butyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The phenol group can be introduced through electrophilic aromatic substitution reactions, where phenol is reacted with the indole derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The process may include steps such as purification, crystallization, and distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol and indole rings
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid for halogenation and nitration reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenol and indole derivatives
Scientific Research Applications
4-(1-Butyl-1H-indol-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Butyl-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
4-(1-Butyl-1H-indol-2-yl)phenol is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The combination of the phenol and indole groups also imparts distinct chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
88561-11-9 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(1-butylindol-2-yl)phenol |
InChI |
InChI=1S/C18H19NO/c1-2-3-12-19-17-7-5-4-6-15(17)13-18(19)14-8-10-16(20)11-9-14/h4-11,13,20H,2-3,12H2,1H3 |
InChI Key |
MNRWUJDTBGJCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)O |
Origin of Product |
United States |
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